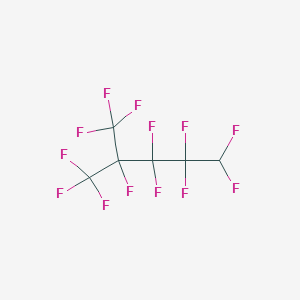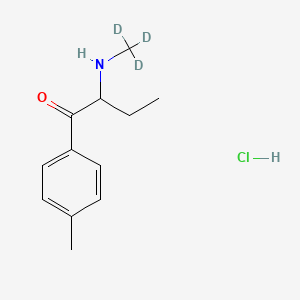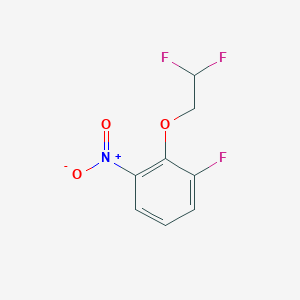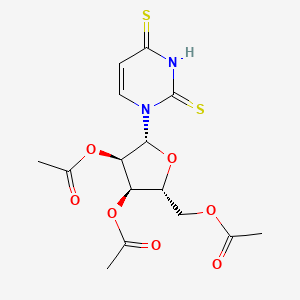
2,4-Dithiouridine 2',3',5'-Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dithiouridine 2’,3’,5’-Triacetate is a chemical compound with the molecular formula C15H18N2O7S2 and a molecular weight of 402.44 g/mol . It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of two sulfur atoms at positions 2 and 4 of the uridine ring, and three acetyl groups attached to the ribose moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The acetylation of the hydroxyl groups is achieved using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include room temperature and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2,4-Dithiouridine 2’,3’,5’-Triacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dithiouridine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the parent nucleoside.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,4-Dithiouridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dithiouridine 2’,3’,5’-Triacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its potential role in RNA modification and its effects on RNA stability and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 2,4-Dithiouridine 2’,3’,5’-Triacetate involves its incorporation into RNA, where it can affect the stability and function of the RNA molecule. The sulfur atoms at positions 2 and 4 can form unique interactions with other molecules, potentially altering the RNA’s structure and function. The acetyl groups can also influence the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2,4-Dithiouridine: The parent nucleoside without the acetyl groups.
Uridine Triacetate: A similar compound with oxygen atoms instead of sulfur at positions 2 and 4.
Thymidine: Another nucleoside with a similar structure but different functional groups.
Uniqueness
2,4-Dithiouridine 2’,3’,5’-Triacetate is unique due to the presence of sulfur atoms at positions 2 and 4, which can form distinct interactions and potentially offer unique biological activities. The acetyl groups also enhance its solubility and stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H18N2O7S2 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2,4-bis(sulfanylidene)pyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N2O7S2/c1-7(18)21-6-10-12(22-8(2)19)13(23-9(3)20)14(24-10)17-5-4-11(25)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,25,26)/t10-,12-,13-,14-/m1/s1 |
InChI Key |
DRDTVUODSVVIRY-FMKGYKFTSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=S)NC2=S)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=S)NC2=S)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


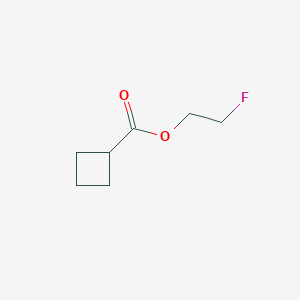
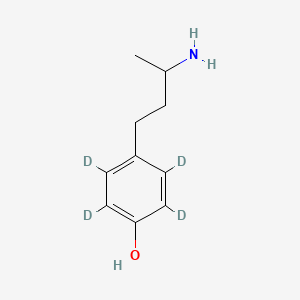
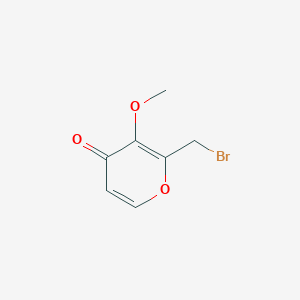
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
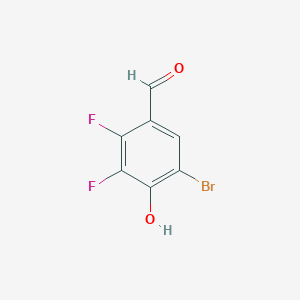
![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)

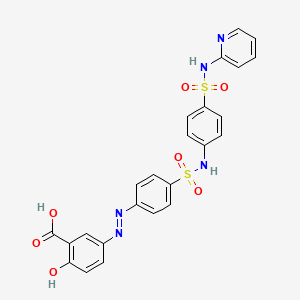

![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
